2-(2,3,4-Trifluorobenzoyl)thiazole
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Overview
Description
2-(2,3,4-Trifluorobenzoyl)thiazole is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The trifluorobenzoyl group attached to the thiazole ring enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 2-(2,3,4-Trifluorobenzoyl)thiazole typically involves the reaction of 2,3,4-trifluorobenzoyl chloride with thiazole in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(2,3,4-Trifluorobenzoyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluorobenzoyl group can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. .
Scientific Research Applications
2-(2,3,4-Trifluorobenzoyl)thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2,3,4-Trifluorobenzoyl)thiazole involves its interaction with specific molecular targets. The trifluorobenzoyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biochemical pathways. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
2-(2,3,4-Trifluorobenzoyl)thiazole can be compared with other thiazole derivatives, such as:
2-(2,3,4-Trifluorophenyl)thiazole: Similar structure but lacks the carbonyl group.
2-(2,3,4-Trifluorobenzyl)thiazole: Similar structure but has a different substituent on the thiazole ring. The uniqueness of this compound lies in its trifluorobenzoyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1,3-thiazol-2-yl-(2,3,4-trifluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F3NOS/c11-6-2-1-5(7(12)8(6)13)9(15)10-14-3-4-16-10/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNPQQIFIGZDJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)C2=NC=CS2)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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